molecular formula C14H15NO5 B13509632 Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate

Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate

Cat. No.: B13509632
M. Wt: 277.27 g/mol
InChI Key: NIBNIJUATKPRRU-UHFFFAOYSA-N
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Description

Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by a cyclobutane ring substituted with a benzyloxycarbonylamino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium methoxide.

Major Products Formed

    Hydrolysis: Formation of 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(((benzyloxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylate.

    Substitution: Formation of 1-amino-3-oxocyclobutane-1-carboxylate.

Scientific Research Applications

Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structural features.

    Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The cyclobutane ring provides rigidity to the molecule, influencing its binding interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,3R)-3-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    (1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate: Similar structure but with a cyclopropane ring and a methanesulfonate group.

Uniqueness

Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopentane and cyclopropane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C14H15NO5/c1-19-12(17)14(7-11(16)8-14)15-13(18)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18)

InChI Key

NIBNIJUATKPRRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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